molecular formula C15H22N2O4S B4237747 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4237747
M. Wt: 326.4 g/mol
InChI Key: SRAXDAVMTMZNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a chemical compound that has garnered significant interest in scientific research.

Preparation Methods

The synthesis of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves several steps. The compound can be synthesized through a series of reactions starting from commercially available starting materials. . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE has been extensively studied for its potential applications in scientific research. Some of its notable applications include:

    Chemistry: Used as a tool for investigating the mechanisms of action of certain enzymes and receptors.

    Biology: Studied for its effects on potassium channels, which are involved in the regulation of various physiological processes.

    Industry: Utilized in the development of new synthetic methods and exploration of its effects on other ion channels and receptors.

Mechanism of Action

The compound acts as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE can alter the electrical activity of cells and tissues, leading to a range of physiological effects. This includes the modulation of insulin secretion, regulation of smooth muscle contraction, and inhibition of platelet aggregation.

Comparison with Similar Compounds

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specificity for potassium channels. Similar compounds include other sulfonylureas and potassium channel blockers, but this compound’s specific interaction with potassium channels sets it apart. Other similar compounds include those that modulate ion channels and receptors.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-21-14-7-6-13(9-11(14)2)22(19,20)17-8-4-5-12(10-17)15(16)18/h6-7,9,12H,3-5,8,10H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAXDAVMTMZNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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